![molecular formula C7H7Cl2N B3353793 2-(Dichloromethyl)-6-methylpyridine CAS No. 56533-57-4](/img/structure/B3353793.png)
2-(Dichloromethyl)-6-methylpyridine
Overview
Description
2-(Dichloromethyl)-6-methylpyridine is a chemical compound that belongs to the class of pyridine derivatives. It is a colorless to yellowish liquid that is used in various scientific research applications.
Scientific Research Applications
Photochemical Properties
2-(Dichloromethyl)-6-methylpyridine and its derivatives demonstrate interesting photochemical properties. A study on 2-aminopyridines, including 6-methyl derivatives, revealed the formation of dimers upon ultraviolet irradiation, indicating potential applications in photochemistry (Taylor & Kan, 1963).
Synthesis and Purification Processes
Research has focused on synthesizing and purifying related compounds, such as 2-Chloro-6-(trichloromethyl)pyridine, a closely related chemical. This compound has been synthesized through chlorination processes, showcasing methodologies that could be applied to 2-(Dichloromethyl)-6-methylpyridine (Huang Xiao-shan, 2009). Additionally, studies on the purification of 2-Chloro-5-Trichloromethylpyridine, another similar compound, have utilized techniques like extraction, distillation, and column chromatography, which may be relevant for the purification of 2-(Dichloromethyl)-6-methylpyridine (Su Li, 2005).
Chemical and Physical Properties
In-depth studies on the physical and chemical properties of related pyridine compounds, such as 2-Amino-6-methylpyridinium 2,2,2-trichloroacetate, have revealed insights into their structural and bonding characteristics. These studies can provide a deeper understanding of the behavior of 2-(Dichloromethyl)-6-methylpyridine in various chemical environments (Babu et al., 2014).
Catalytic Applications
Research on terpyridines, which are structurally related to 2-(Dichloromethyl)-6-methylpyridine, suggests potential catalytic applications. Terpyridines have been used in various reactions, including artificial photosynthesis and polymerization, indicating possible catalytic uses for 2-(Dichloromethyl)-6-methylpyridine in similar chemical processes (Winter et al., 2011).
properties
IUPAC Name |
2-(dichloromethyl)-6-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-5-3-2-4-6(10-5)7(8)9/h2-4,7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYSBVUWJJWTCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501957 | |
Record name | 2-(Dichloromethyl)-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10501957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56533-57-4 | |
Record name | 2-(Dichloromethyl)-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10501957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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